2-Ethynyl-1-fluoro-4-(trifluoromethyl)benzene
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Overview
Description
2-Ethynyl-1-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4F4 It is characterized by the presence of an ethynyl group, a fluoro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1-fluoro-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted benzene derivatives, while addition reactions can produce alkenes or alkynes.
Scientific Research Applications
2-Ethynyl-1-fluoro-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-fluoro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluoro and trifluoromethyl groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethynyl-1-fluoro-4-(trifluoromethyl)benzene is unique due to the combination of its ethynyl, fluoro, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-ethynyl-1-fluoro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXHQMWSRWFGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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